molecular formula C20H20N2O3 B5675154 2-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-perimidine

2-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-perimidine

Cat. No.: B5675154
M. Wt: 336.4 g/mol
InChI Key: VLBQWFZKQNEMRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-perimidine is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a perimidine core substituted with a 2,4,6-trimethoxyphenyl group, which imparts distinct chemical and physical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-perimidine typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with a suitable amine under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the perimidine ring system. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts, and the reaction is often carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents and catalysts may vary based on cost and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-perimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted perimidine derivatives.

Scientific Research Applications

2-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-perimidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It finds applications in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which 2-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-perimidine exerts its effects involves interactions with specific molecular targets. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical pathways. Its methoxy groups may also play a role in modulating its reactivity and interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-perimidine is unique due to its perimidine core, which imparts distinct chemical properties compared to other similar compounds. Its specific substitution pattern and structural features make it a valuable compound for various research applications.

Properties

IUPAC Name

2-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-perimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-23-13-10-16(24-2)19(17(11-13)25-3)20-21-14-8-4-6-12-7-5-9-15(22-20)18(12)14/h4-11,20-22H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBQWFZKQNEMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C2NC3=CC=CC4=C3C(=CC=C4)N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501325468
Record name 2-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-perimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649474
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

315230-91-2
Record name 2-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-perimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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